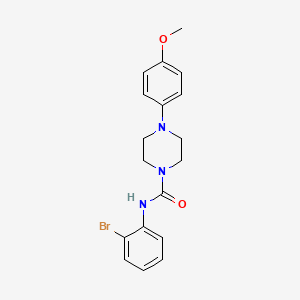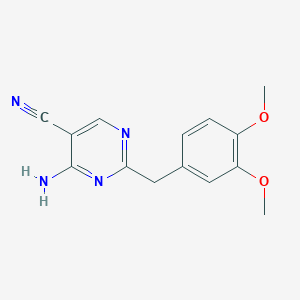![molecular formula C21H28N6O B6044938 N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6044938.png)
N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MP-10 and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MP-10 involves the activation of serotonin receptors and the inhibition of dopamine receptors. This results in an increase in the levels of serotonin in the brain, which is associated with improved mood and reduced anxiety. Additionally, the inhibition of dopamine receptors reduces the rewarding effects of drugs of abuse, making it a potential candidate for the treatment of addiction.
Biochemical and Physiological Effects:
MP-10 has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter levels, the reduction of inflammation, and the regulation of pain perception. These effects are mediated through the activation of serotonin receptors and the inhibition of dopamine receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MP-10 for lab experiments is its high selectivity for serotonin receptors, which allows for more precise targeting of specific brain circuits. Additionally, MP-10 has been found to have a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of MP-10 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MP-10, including its potential use in the treatment of depression, anxiety, addiction, and chronic pain. Additionally, further research is needed to better understand the mechanism of action of MP-10 and its potential interactions with other neurotransmitter systems. Furthermore, the development of more efficient synthesis methods and novel analogs of MP-10 could lead to the discovery of even more potent and selective compounds.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 2-methylphenylpiperazine with 4-(6-chloro-4-pyrimidinyl)piperazine, followed by the addition of piperidine and carboxylic acid. The resulting product is then purified through various techniques, such as column chromatography, to obtain pure MP-10. This synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
MP-10 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a selective serotonin receptor agonist and a dopamine receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and addiction. Additionally, MP-10 has been found to have analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-4-(6-piperidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-17-7-3-4-8-18(17)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-2-6-10-25/h3-4,7-8,15-16H,2,5-6,9-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJWMOWUSOCPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6044863.png)
![5-(1,3-benzodioxol-5-ylcarbonyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6044875.png)
![4-{1-[(3,4-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6044882.png)


![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)

![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B6044933.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B6044949.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B6044959.png)